molecular formula C12H21NO2S2 B8764780 5-Butyl-N-tert-butylthiophene-2-sulfonamide CAS No. 146013-27-6

5-Butyl-N-tert-butylthiophene-2-sulfonamide

Cat. No. B8764780
Key on ui cas rn: 146013-27-6
M. Wt: 275.4 g/mol
InChI Key: PBBBSXJIJYCYNZ-UHFFFAOYSA-N
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Patent
US08124638B2

Procedure details

N-tert-Butylthiophene-2-sulfonamide (5 g, 0.0228 mol, see Example 1(a) above) was dissolved in THF (43 mL) under N2 and then cooled to −78° C. n-BuLi (1.6 M, 38.5 mL, 0.062 mol) was added via a syringe. The reaction mixture was stirred at −78° C. for 30 min and then at −40° C. for 2 h. Iodo-butane (5.19 mL, 0.046 mol) was added dropwise to the reaction mixture. The reaction mixture was stirred overnight at room temperature, quenched with NH4Cl (aq) and extracted with EtOAc. The combined organic phase was washed with brine, dried and concentrated in vacuo. The crude product was purified on column chromatography (Hex:EtOAc 10:1) to give the sub-title compound in 46% yield (2.92 g, 0.011 mol).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
43 mL
Type
solvent
Reaction Step One
Quantity
38.5 mL
Type
reactant
Reaction Step Two
Quantity
5.19 mL
Type
reactant
Reaction Step Three
Yield
46%

Identifiers

REACTION_CXSMILES
[C:1]([NH:5][S:6]([C:9]1[S:10][CH:11]=[CH:12][CH:13]=1)(=[O:8])=[O:7])([CH3:4])([CH3:3])[CH3:2].[Li][CH2:15][CH2:16][CH2:17][CH3:18].ICCCC>C1COCC1>[C:1]([NH:5][S:6]([C:9]1[S:10][C:11]([CH2:15][CH2:16][CH2:17][CH3:18])=[CH:12][CH:13]=1)(=[O:7])=[O:8])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC=CC1
Name
Quantity
43 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
38.5 mL
Type
reactant
Smiles
[Li]CCCC
Step Three
Name
Quantity
5.19 mL
Type
reactant
Smiles
ICCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added via a syringe
WAIT
Type
WAIT
Details
at −40° C. for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred overnight at room temperature
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
quenched with NH4Cl (aq)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The combined organic phase was washed with brine
CUSTOM
Type
CUSTOM
Details
dried
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude product was purified on column chromatography (Hex:EtOAc 10:1)

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C)(C)(C)NS(=O)(=O)C=1SC(=CC1)CCCC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 46%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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